2-(2,5-dimethoxybenzenesulfonamido)benzoic acid
CAS No.: 496015-36-2
Cat. No.: VC21522991
Molecular Formula: C15H15NO6S
Molecular Weight: 337.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496015-36-2 |
|---|---|
| Molecular Formula | C15H15NO6S |
| Molecular Weight | 337.3g/mol |
| IUPAC Name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C15H15NO6S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
| Standard InChI Key | JAUVQIFUCHAVNV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Introduction
2-(2,5-dimethoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative that combines a benzenesulfonamide group with a benzoic acid moiety. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID). The compound's structure suggests it may interact with biological systems in ways that could be beneficial for treating inflammatory conditions.
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | Not specified in available sources |
| Molecular Weight | Not specified in available sources |
| Functional Groups | Sulfonamide, Carboxylic Acid |
| Potential Applications | Non-steroidal anti-inflammatory drug (NSAID) |
Synthesis and Characterization
The synthesis of 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid can be achieved through various chemical reactions involving benzenesulfonamides and benzoic acids. Technical details include controlling reaction temperatures and times to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure of the synthesized compound.
Mechanism of Action
The mechanism of action for 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid likely involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins—lipid compounds that mediate inflammation and pain.
In Vitro Studies
In vitro studies have shown that similar compounds exhibit varying degrees of selectivity towards COX-1 and COX-2, impacting their therapeutic profiles and side effects. This variability highlights the importance of structural modifications in enhancing pharmacological properties.
Potential Applications
2-(2,5-dimethoxybenzenesulfonamido)benzoic acid has potential applications in the pharmaceutical industry, particularly in the development of anti-inflammatory drugs. Research continues to explore its full potential within these contexts, emphasizing the importance of structural modifications to enhance therapeutic outcomes.
Future Research Directions
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Structural Modifications: Investigating how different structural modifications affect the compound's pharmacological properties.
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In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
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Clinical Trials: Planning clinical trials to evaluate the compound's potential as a therapeutic agent in humans.
These steps will be crucial in translating the potential of 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid into practical therapeutic applications.
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